N-Benzyl-N-butyl-N'-(3-methylphenyl)urea
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Overview
Description
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a butyl group, and a 3-methylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-benzyl-N-butylamine with 3-methylphenyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.
Scientific Research Applications
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea
- N-Benzyl-N-butyl-3-methylaniline
- N-Benzyl-tert-butylamine
Uniqueness
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both benzyl and butyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, which can be leveraged in research and industrial processes .
Properties
CAS No. |
88451-08-5 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C19H24N2O/c1-3-4-13-21(15-17-10-6-5-7-11-17)19(22)20-18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,20,22) |
InChI Key |
QUMQURXEFSSGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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